molecular formula C8H7BrClNO2 B2617434 Methyl 5-bromo-2-chloropyridine-4-acetate CAS No. 1807013-19-9

Methyl 5-bromo-2-chloropyridine-4-acetate

Cat. No. B2617434
M. Wt: 264.5
InChI Key: MQNDVGZILZRSEA-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-chloropyridine-4-acetate” is a chemical compound that is part of the pyridine class . Pyridines are a class of compounds that have been used in a wide range of research topics . The compound has a molecular formula of C7H5BrClNO2 .


Synthesis Analysis

The synthesis of this compound could potentially involve the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-2-chloropyridine-4-acetate” includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring is substituted at the 5th position with a bromine atom and at the 2nd position with a chlorine atom .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, it could participate in nucleophilic aromatic substitution reactions . In these reactions, one of the substituents in the aromatic ring is replaced by a nucleophile .


Physical And Chemical Properties Analysis

The compound is a liquid or low melting solid . Its molecular weight is 250.48 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Methyl 5-bromo-2-chloropyridine-4-acetate has been utilized in the synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates through efficient large-scale methodologies. This process involves judicious functionalization via SNAr and palladium-catalyzed reactions, offering a high-yielding route to these core structures, which are crucial in pharmaceutical research and development (Morgentin et al., 2009). Furthermore, the compound's reactivity has facilitated the efficient synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions, underscoring its value in exploring new chemical spaces for drug discovery (Ahmad et al., 2017).

Antiviral and Antiproliferative Activities

Research into derivatives of methyl 5-bromo-2-chloropyridine-4-acetate has led to the discovery of compounds with significant biological activities. For instance, pyrimidine derivatives synthesized from this intermediate have demonstrated antiproliferative effects against selected human cancer cell lines, highlighting the potential for developing new anticancer agents (Awad et al., 2015). Additionally, the synthesis of pyridyl–pyrazole-3-one derivatives using this compound has resulted in novel molecules with cytotoxicity against tumor cell lines, further emphasizing its role in the quest for new therapeutic agents (Huang et al., 2017).

Material Science and Corrosion Inhibition

Beyond medicinal chemistry, methyl 5-bromo-2-chloropyridine-4-acetate has found applications in material science, particularly in the synthesis of Schiff bases and phenolic compounds used as corrosion inhibitors. These studies demonstrate the compound's utility in developing materials with enhanced durability and resistance to environmental degradation, thus contributing to the advancement of material science and engineering (El-Lateef et al., 2015).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The compound could potentially be used in future research involving the Suzuki–Miyaura coupling reaction . This reaction is a powerful tool for forming carbon–carbon bonds, and the development of new organoboron reagents could expand the scope of this reaction .

properties

IUPAC Name

methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)3-5-2-7(10)11-4-6(5)9/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNDVGZILZRSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=NC=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-chloropyridine-4-acetate

CAS RN

1807013-19-9
Record name methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate
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